molecular formula C15H12N2O7 B1682943 Thalidomide-O-COOH CAS No. 1061605-21-7

Thalidomide-O-COOH

Cat. No.: B1682943
CAS No.: 1061605-21-7
M. Wt: 332.26 g/mol
InChI Key: ZVWIXIGBWIEDFO-UHFFFAOYSA-N
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Biological Activity

Thalidomide-O-COOH, a derivative of thalidomide, has garnered interest due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Thalidomide and Its Derivatives

Thalidomide, originally developed as a sedative, was later found to have immunomodulatory and anti-inflammatory properties. Its derivatives, including this compound, are being investigated for enhanced therapeutic effects with reduced toxicity. Notably, thalidomide acts through various pathways, including the modulation of cytokine production and inhibition of angiogenesis.

This compound exhibits its biological activity through several mechanisms:

  • Cytokine Modulation : Thalidomide and its derivatives selectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) from monocytes. This action is crucial in conditions characterized by excessive inflammation .
  • Inhibition of NF-κB : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a significant role in regulating immune responses .
  • Induction of Apoptosis : Recent studies indicate that this compound can induce apoptosis in cancer cells, enhancing its potential as an anticancer agent .

Anticancer Activity

A study conducted on various thalidomide analogs demonstrated significant antiproliferative effects against human cancer cell lines. For instance, compound XIVc showed a reduction in NFκB P65 levels and an increase in caspase-8 levels in HepG-2 cells, indicating its potential as an anticancer drug .

CompoundCell LineIC50 (µg/mL)
ThalidomideHepG-211.26 ± 0.54
Compound XIVcHepG-22.03 ± 0.11
Compound XIVcPC32.51 ± 0.20
Compound XIVcMCF-70.82 ± 0.02

Immunomodulatory Effects

This compound has shown promise in modulating immune responses by enhancing T cell proliferation, particularly in the CD8+ subset. This shift towards a Th2 cytokine profile may have implications for autoimmune diseases and inflammatory conditions .

Comparative Analysis of Thalidomide Derivatives

The following table summarizes the biological activity of thalidomide and its derivatives:

Compound NameMechanism of ActionPrimary Activity
ThalidomideTNF-α inhibition, NF-κB modulationAnti-inflammatory, anticancer
This compoundEnhanced TNF-α inhibition, apoptosis inductionPotential anticancer agent
Fluoro-thalidomideStable enantiomers, TNF-α suppressionReduced teratogenicity

Properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWIXIGBWIEDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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